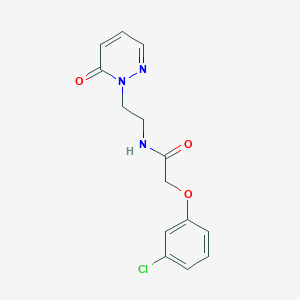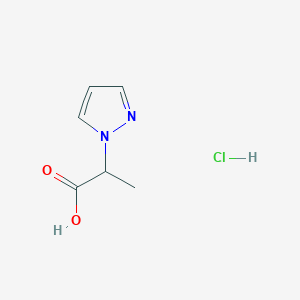![molecular formula C20H21NO5S B2780132 9-methoxy-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1008979-31-4](/img/structure/B2780132.png)
9-methoxy-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methoxy-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is an intriguing compound known for its structural complexity and potential applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize 9-methoxy-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one, a multi-step process involving cyclization, oxidation, and tosylation reactions is typically employed. The initial step might involve the formation of the benzoxazine ring through a condensation reaction between an amine and a suitable phenolic compound. This is followed by the introduction of the methoxy and methyl substituents via controlled alkylation reactions. Tosylation usually takes place in the presence of tosyl chloride and a base under anhydrous conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimizing reaction conditions to ensure high yield and purity. This can include fine-tuning temperatures, solvent selection, and purification processes such as recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
This compound is likely to undergo several types of reactions, including:
Oxidation: : The presence of aromatic and methoxy groups can render it susceptible to oxidation reactions, potentially yielding quinones or other oxidized derivatives.
Reduction: : It might be reduced under suitable conditions to alter the oxidation state of certain functional groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or other active sites within the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like chromium trioxide or potassium permanganate in acidic or basic media.
Reduction: : Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: : Halogenation can be achieved using halogens in the presence of a catalyst, while nucleophilic substitutions might involve reagents like sodium hydride or other bases.
Major Products Formed
The reactions typically yield a variety of derivatives, depending on the specific reagents and conditions used. For instance, oxidation might produce quinones, while reduction could generate alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
The compound finds use in several scientific research areas:
Chemistry: : Serves as a precursor for synthesizing more complex molecules and materials, or as a catalyst or reagent in various chemical reactions.
Biology: : Potential use in studying biological systems, including as a tool for probing enzyme activities or as a ligand in binding studies.
Medicine: : May be explored for its pharmacological properties, such as potential therapeutic effects or as a lead compound for drug development.
Industry: : Applications in materials science, including polymers or advanced materials with unique properties.
Mecanismo De Acción
Molecular Targets and Pathways
The compound's effects are typically mediated through interactions with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to engage in various biochemical pathways, potentially altering cellular processes or signaling mechanisms. Detailed mechanistic studies often involve elucidating these interactions through computational modeling, spectroscopy, and other analytical techniques.
Comparación Con Compuestos Similares
Comparing this compound with other structurally related molecules highlights its unique properties:
Structural Uniqueness: : The specific arrangement of functional groups, such as the methoxy, methyl, and tosyl groups, differentiate it from similar oxazocine derivatives.
Reactivity: : Unique reactivity patterns due to the presence of multiple reactive sites within the molecule.
List of Similar Compounds
2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
9-methoxy-2-methyl-2H-benzo[g][1,3]oxazocin-4(3H)-one
Tosyl-substituted oxazocine derivatives
Propiedades
IUPAC Name |
5-methoxy-9-methyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-12-4-7-14(8-5-12)27(23,24)18-16-11-20(2,21-19(18)22)26-17-10-13(25-3)6-9-15(16)17/h4-10,16,18H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANISBDRBBPAZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C3CC(NC2=O)(OC4=C3C=CC(=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2780053.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2780055.png)




![N-methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride](/img/structure/B2780063.png)
![2,3-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2780064.png)
![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide](/img/structure/B2780066.png)


![1-Iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2780072.png)
